Deschlorocetirizine
CAS No.: 83881-53-2
Cat. No.: VC21348150
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 83881-53-2 |
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Molecular Formula | C21H26N2O3 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid |
Standard InChI | InChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25) |
Standard InChI Key | PCSREFRBRMMIHJ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Melting Point | 110-115 °C |
Chemical Structure and Properties
Deschlorocetirizine features a piperazine ring with a benzhydryl (diphenylmethyl) group attached to one nitrogen atom and an ethoxyacetic acid chain connected to the other nitrogen. The IUPAC name for the free base form is 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid. Unlike cetirizine, it lacks the chlorine atom at the para position of one of the phenyl rings in the benzhydryl moiety, which constitutes the primary structural difference between these compounds.
The distinctive chemical identifiers of deschlorocetirizine include:
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InChI: InChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25)
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SMILES: C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Table 1: Key Physical and Chemical Properties of Deschlorocetirizine
Property | Deschlorocetirizine (Free Base) | Deschlorocetirizine Dihydrochloride |
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Molecular Formula | C21H26N2O3 | C21H26N2O3·2HCl |
Molecular Weight | 354.4 g/mol | 427.36 g/mol |
CAS Number | 83881-53-2 | 83881-54-3 |
Physical Appearance | White to off-white solid | White to off-white solid |
Melting Point | 110-115°C | Not specified in literature |
Solubility | Limited water solubility | Slightly soluble in methanol |
Purity (Commercial Standards) | >95% | >95% (typically 97-98%) |
The physical properties of deschlorocetirizine are significant for its analytical characterization and pharmaceutical applications. The free base form has a molecular weight of 354.4 g/mol, while the dihydrochloride salt weighs 427.36 g/mol . In its pure form, the compound appears as a white to off-white solid with a melting point range of 110-115°C for the free base. The dihydrochloride salt demonstrates improved water solubility compared to the free base, making it more suitable for certain analytical applications where aqueous conditions are required .
Pharmacological Properties
Deschlorocetirizine exhibits pharmacological properties that reflect its structural relationship to cetirizine but with distinct characteristics due to the absence of the chlorine atom.
Mechanism of Action
Deschlorocetirizine acts as a competitive antagonist at histamine H1 receptors, effectively blocking the binding of histamine and preventing subsequent signaling cascades . Its binding profile is characterized by specific electrostatic interactions that enhance affinity for the receptor binding site. The molecular conformation of deschlorocetirizine allows for optimal fit within the receptor's active pocket, effectively disrupting histamine-mediated signaling pathways .
The compound's interaction with H1 receptors involves:
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Competitive displacement of histamine from binding sites
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Stabilization of inactive receptor conformations
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Interference with signal transduction pathways downstream of receptor activation
These mechanisms collectively contribute to the antihistaminic effects observed with deschlorocetirizine, though its potency may differ from that of cetirizine due to the structural modification.
Structure-Activity Relationship
The absence of the chlorine atom in deschlorocetirizine compared to cetirizine provides an interesting case study in structure-activity relationships among antihistamines. This structural difference likely affects:
Insights into these structure-activity relationships can be gleaned from studies of related compounds. For instance, research on cetirizine's enantiomers has shown that levocetirizine (the R-enantiomer) displays similar activity to cetirizine in inhibiting histamine-induced increases in nasal resistance, while dextrocetirizine (the S-enantiomer) exhibits minimal effects . This suggests that stereoselective interactions play a crucial role in antihistamine efficacy, a principle that may extend to deschlorocetirizine as well.
Biological Activities
Additional Biological Activities
Beyond its antihistaminic effects, deschlorocetirizine may possess other biological activities that warrant investigation:
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Anti-inflammatory properties: Like cetirizine, deschlorocetirizine may inhibit the release of pro-inflammatory mediators and cytokines, contributing to its potential utility in inflammatory conditions
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Potential antimicrobial activity: Preliminary indications suggest possible activity against certain bacterial strains, though this requires further verification
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Effects on neurotransmitter systems: The compound may influence various neurotransmitter pathways beyond histamine, potentially affecting neurological function
Activity | Description | Evidence Level |
---|---|---|
Antihistaminic | H1 receptor antagonism; reduction of allergic symptoms | Moderate (based on structural similarity to cetirizine) |
Anti-inflammatory | Inhibition of inflammatory mediators | Limited |
Antimicrobial | Activity against certain bacterial strains | Preliminary |
Neurological | Effects on neurotransmitter systems | Theoretical |
The assessment of these activities would benefit from dedicated research focusing specifically on deschlorocetirizine rather than extrapolation from cetirizine data.
Deschlorocetirizine reference standards play a crucial role in developing and validating analytical methods for cetirizine products. These standards enable:
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Optimization of chromatographic conditions for effective separation
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Assessment of method specificity, linearity, accuracy, and precision
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Determination of detection and quantification limits
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Evaluation of method robustness and stability-indicating properties
Research Applications
Beyond its role in pharmaceutical quality control, deschlorocetirizine offers valuable opportunities for scientific research in multiple domains.
Structure-Activity Relationship Studies
The structural relationship between deschlorocetirizine and cetirizine provides an excellent model for investigating how specific molecular modifications affect antihistamine efficacy. Research comparing these compounds can elucidate:
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The contribution of the chlorine atom to receptor binding and antagonist potency
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Effects of chlorination on pharmacokinetic properties
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Influence of structural modifications on side effect profiles
These studies contribute to the broader understanding of antihistamine pharmacology and may guide the design of improved therapeutic agents.
Synthesis and Production
The synthesis of deschlorocetirizine typically follows pathways similar to those used for cetirizine production, with the key difference being the absence of chlorination steps.
Synthetic Routes
Several synthetic approaches can be employed to produce deschlorocetirizine:
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Direct synthesis starting from diphenylmethylpiperazine and ethoxyacetic acid derivatives
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Dechlorination of cetirizine through reduction reactions
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Protection-deprotection strategies involving appropriate functional group manipulations
For analytical standard production, the synthetic route must be optimized to achieve high purity, typically exceeding 95%. This often requires multiple purification steps such as recrystallization, chromatographic separation, or other purification techniques.
Salt Formation
The conversion of deschlorocetirizine free base to the dihydrochloride salt involves treatment with hydrochloric acid under controlled conditions. This salt formation improves certain properties such as:
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Enhanced water solubility for analytical applications
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Improved stability for long-term storage
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Better handling characteristics for standard preparation
Deschlorocetirizine represents an important compound in the landscape of antihistamine research and pharmaceutical quality control. As the dechlorinated analog of cetirizine, it provides valuable insights into structure-activity relationships for H1 receptor antagonists while serving a practical role as an analytical reference standard.
Current knowledge about deschlorocetirizine centers predominantly on its chemical identity, analytical characterization, and structural relationship to cetirizine. Its pharmacological properties, while sharing similarities with cetirizine, remain less extensively documented, presenting opportunities for further research.
Research Opportunities
Several promising areas for future investigation include:
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Comprehensive pharmacokinetic profiling of deschlorocetirizine
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Direct comparisons of receptor binding and antagonist activity between deschlorocetirizine and cetirizine
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Evaluation of potential therapeutic applications and any advantages over existing antihistamines
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Detailed toxicological assessment and safety profiling
Advances in computational chemistry and molecular modeling could also provide insights into the structural basis for any differences in activity between deschlorocetirizine and cetirizine, potentially guiding the development of improved antihistamines.
Practical Implications
The study of deschlorocetirizine contributes to our broader understanding of antihistamine pharmacology while fulfilling important practical functions in pharmaceutical analysis. The continued characterization of this compound ensures the quality and safety of cetirizine medications while potentially opening new avenues for antihistamine development.
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